

Chemical Profile & Solubility of Morachalcone A

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Compound Focus: Morachalcone A

CAS No.: 76472-88-3

Cat. No.: S633073

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The solubility profile of **Morachalcone A** is characterized by its poor water solubility, which classifies it as a Biopharmaceutical Classification System (BCS) Class II or IV compound, requiring advanced formulation techniques to improve dissolution and bioavailability [1].

Property	Description
Chemical Name	(E)-1-[2,4-dihydroxy-3-(3-methylbut-2-enyl)phenyl]-3-(2,4-dihydroxyphenyl)prop-2-en-1-one [2]
CAS Number	76472-88-3 [2]
Molecular Formula	C ₂₀ H ₂₀ O ₅ [2]
Molecular Weight	340.4 g/mol [2]
Appearance	Yellow powder [2]
Solubility Profile	Soluble in organic solvents like Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone . Generally has poor aqueous solubility [2].
BCS Classification	Likely BCS Class II (low solubility, high permeability) or IV (low solubility, low permeability) [1].

Property	Description
Storage Conditions	Desiccate at -20°C [2].

Formulation Strategies for Solubility Enhancement

Several techniques can be employed to overcome the solubility challenges of **Morachalcone A**. The choice of method depends on the intended route of administration and the final dosage form.

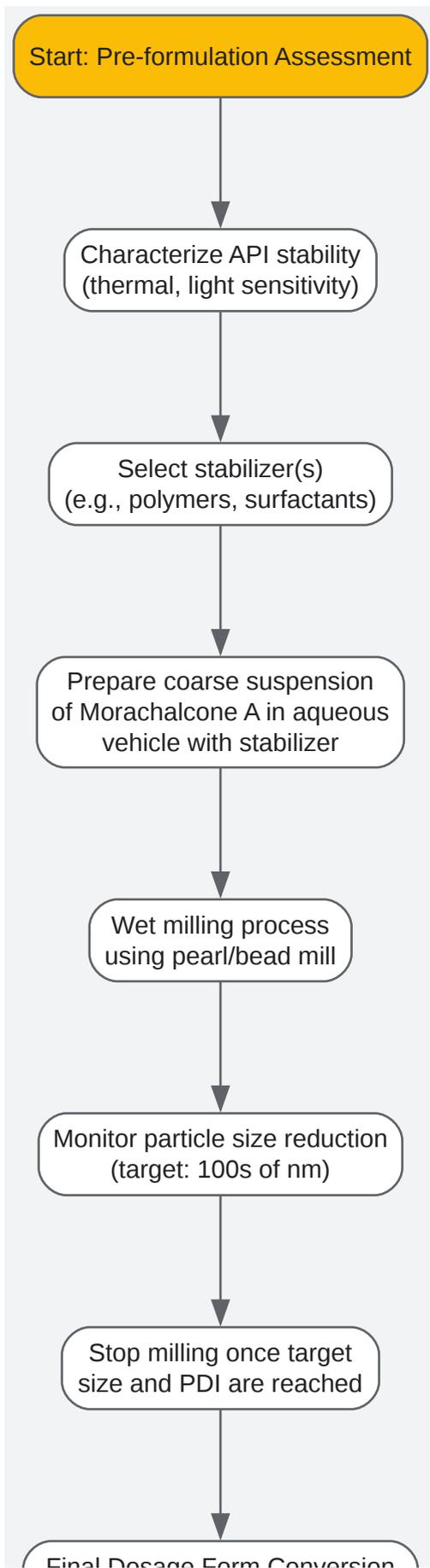
Technique	Mechanism	Potential Dosage Forms
Nanosuspensions / Nanomilling	Reduces particle size to nanometers (typically 100-1000 nm), increasing surface area-to-volume ratio and dissolution rate [1].	Oral liquids, capsules, tablets, films, injectables, aerosols [1].
Amorphous Solid Dispersions	Incorporates the API into a polymer matrix, maintaining it in a higher-energy amorphous state with improved aqueous solubility compared to the crystalline form [1].	Tablets, capsules.
Cyclodextrin Complexation	The lipophilic API forms an inclusion complex inside the hydrophobic cavity of cyclodextrin, while the hydrophilic outer surface makes the entire complex water-soluble [1].	Oral, injectable, and topical solutions.
Lipid-Based Systems	Dissolving or dispersing the drug in lipid excipients (oils, surfactants) to enhance solubilization and absorption in the GI tract.	Soft gelatin capsules, oral solutions.
Salt Formation	Converting the API into a salt form can significantly improve its aqueous solubility.	Various, depending on the salt formed.
pH Adjustment	Modifying the pH of the solution environment to ionize the drug molecule, thereby increasing its solubility.	Liquid formulations for oral or IV administration.

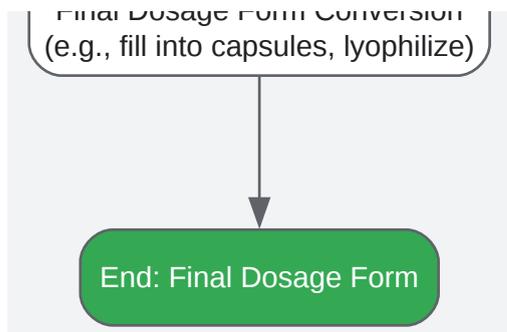
Experimental Protocols & Workflows

Protocol 1: Developing a Nanosuspension

Nanomilling is a nearly universal technique for enhancing the dissolution rate of poorly soluble compounds like **Morachalcone A** [1].

Workflow Overview





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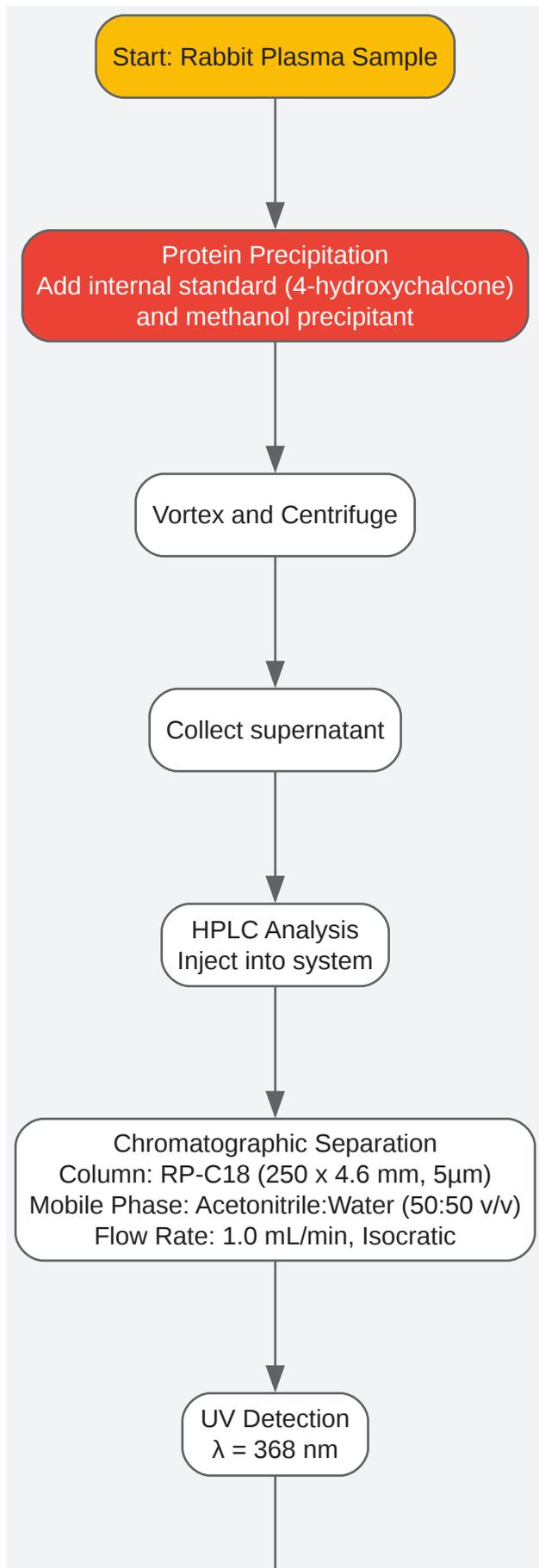
Detailed Methodology

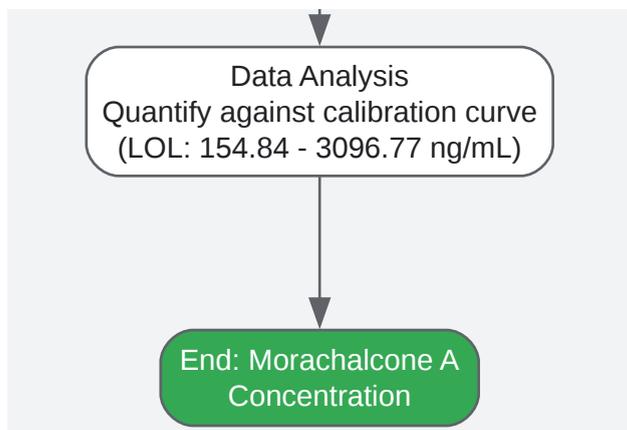
- **Pre-formulation Assessment:** Confirm the identity of **Morachalcone A** and characterize its initial solid-state properties. Assess its stability to heat and light, as this informs processing conditions [2] [1].
- **Stabilizer Selection:** This is a critical, iterative step. Common stabilizers include:
 - **Polymers:** e.g., HPMC (hypromellose), PVP (polyvinylpyrrolidone), PVA (polyvinyl alcohol).
 - **Surfactants:** e.g., Poloxamers, Tween 80, SDS (sodium dodecyl sulfate). A combination of stabilizers is often used to prevent agglomeration and Ostwald ripening [1].
- **Preparation of Coarse Suspension:** Disperse the stabilizer(s) in an aqueous vehicle. Slowly add **Morachalcone A** powder under high-shear mixing to create a homogeneous coarse suspension.
- **Wet Milling Process:**
 - Load the coarse suspension into the milling chamber.
 - Use a high-energy bead mill filled with milling media (e.g., yttrium-stabilized zirconia beads).
 - Mill for a predetermined time or until the target particle size is achieved. Monitor the temperature to avoid degrading the API.
- **Particle Size Monitoring:** Withdraw small samples periodically and analyze them using dynamic light scattering (DLS) to determine the particle size distribution (PSD) and polydispersity index (PDI).
- **Final Dosage Form Conversion:** The resulting nanosuspension can be used as-is for oral liquids or further processed. For solid dosage forms, it can be spray-dried, lyophilized, or granulated and blended with excipients before being filled into capsules or compressed into tablets [1].

Protocol 2: Bioanalytical Method for Plasma Quantification

A validated HPLC method is essential for pharmacokinetic studies to measure **Morachalcone A** concentration in biological fluids like plasma [3].

Workflow Overview





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Detailed Methodology

- **Sample Preparation (Protein Precipitation):**
 - To a volume of rabbit plasma (e.g., 100 μ L), add a known concentration of an internal standard (IS). **4-Hydroxychalcone** has been successfully used for **Morachalcone A** [3].
 - Add a precipitating solvent, typically **methanol**, vortex mix vigorously for several minutes, and then centrifuge to pellet the proteins.
- **Chromatographic Conditions:**
 - **Column:** Reverse-Phase C18 (250 x 4.6 mm i.d., 5 μ m particle size).
 - **Mobile Phase:** **Acetonitrile and Water (50:50, v/v)** under isocratic elution.
 - **Flow Rate:** 1.0 mL/min.
 - **Detection:** UV detection at **368 nm**, which is near the λ_{max} of **Morachalcone A** [2] [3].
 - **Injection Volume:** Typically 20-50 μ L of the cleaned-up supernatant.
- **Method Validation:** The developed method must be validated as per ICH guidelines. The cited method demonstrated [3]:
 - **Linearity:** 154.84 to 3096.77 ng/mL.
 - **LLOQ (Lower Limit of Quantification):** 154.84 ng/mL.
 - **Precision:** Intra- and inter-day precision $\leq 15\%$.
 - **Recovery:** Extraction recovery for **Morachalcone A** and IS was between 80-120%.

Frequently Asked Questions (FAQs)

Q1: Why is Morachalcone A so difficult to dissolve in water? Its molecular structure, featuring a large, planar, and highly aromatic (ring-rich) system with a prenyl group, contributes to strong intramolecular

forces and a high crystal lattice energy. This makes it energetically unfavorable for the molecule to break away and enter the aqueous phase [2] [4].

Q2: My nanosuspension is aggregating over time. What went wrong? This is a common stability issue. The most likely cause is **suboptimal stabilizer selection or concentration**. The stabilizer(s) must provide sufficient electrostatic and/or steric repulsion to prevent the nanoparticles from attracting each other. Re-visit the stabilizer screening process and consider using a different polymer/surfactant combination [1].

Q3: What is the most critical parameter for the HPLC analysis of Morachalcone A in plasma? **Selectivity** is paramount. The method must successfully separate **Morachalcone A** from the internal standard and, most importantly, from endogenous components in the plasma matrix. A good peak shape and a clear baseline separation are necessary for accurate and reliable quantification [3].

Q4: Are there any specific handling and storage concerns for Morachalcone A? Yes. The compound should be **protected from light** due to the light-sensitive nature of many chalcones. It is recommended to use amber glass vials for solutions and to perform processing under amber lighting if necessary. The solid powder should be **stored desiccated at -20°C** to maintain long-term stability [2] [1].

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